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molecular formula C9H12N4O3 B3342627 4-Nitrophenyl aminoethylurea CAS No. 27080-42-8

4-Nitrophenyl aminoethylurea

Cat. No. B3342627
M. Wt: 224.22 g/mol
InChI Key: OJYWOOVHUFSZJP-UHFFFAOYSA-N
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Patent
US04008272

Procedure details

37 g (0.2 mole) of para-[N-(β-amino-ethyl)]amino nitrobenzene is dissolved in 200 cm3 of water at 30° C, to which 15 cm3 (0.26 mole) of acetic acid had been added. 17 g (0.21 mole) of potassium isocyanate is then rapidly added. The desired product precipitates immediately in a form which is very difficult to dry. 150 cm3 of acetic acid is added to the reaction mixture and it is heated until the urein is completely dissolved. After slow cooling, drying yields 33 g of para-[N-(β-ureidoethyl)]amino nitrobenzene in a well crystallized form, which is practically prue and melts at 187° C.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=1.C(O)(=O)C.[N-:18]=[C:19]=[O:20].[K+]>O>[NH:1]([CH2:2][CH2:3][NH:4][C:5]1[CH:6]=[CH:7][C:8]([N+:11]([O-:13])=[O:12])=[CH:9][CH:10]=1)[C:19]([NH2:18])=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
NCCNC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
[N-]=C=O.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
had been added
CUSTOM
Type
CUSTOM
Details
The desired product precipitates immediately in a form which
CUSTOM
Type
CUSTOM
Details
to dry
ADDITION
Type
ADDITION
Details
150 cm3 of acetic acid is added to the reaction mixture and it
TEMPERATURE
Type
TEMPERATURE
Details
is heated until the urein
DISSOLUTION
Type
DISSOLUTION
Details
is completely dissolved
CUSTOM
Type
CUSTOM
Details
After slow cooling, drying

Outcomes

Product
Name
Type
product
Smiles
N(C(=O)N)CCNC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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